molecular formula C22H15ClN4O5 B2412460 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide CAS No. 1112419-48-3

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide

Cat. No. B2412460
CAS RN: 1112419-48-3
M. Wt: 450.84
InChI Key: RBCFOOJGGUIVFG-UHFFFAOYSA-N
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Description

The compound “2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide” is a derivative of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . These compounds resemble carbazeram and other pyridazino compounds with activity in the cardiovascular system .


Synthesis Analysis

The synthesis of these compounds involves the condensation of appropriate nitriles in a dry dioxane medium under a flow of HCl (g), which results in the corresponding 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an electrodonor group in positions 7 and 8 and the presence of either a system which is rich in p electrons (furane ring) or an electrodonor group (dimethylamine) in position 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of toxic reagents such as POCl3 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide is involved in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For example, its derivatives have been studied for their cyclooxygenase-1/2 inhibitory, analgesic, and anti-inflammatory activities, showing significant promise in these areas (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Radiopharmaceutical Research

In radiopharmaceutical research, related compounds have been used for imaging with positron emission tomography (PET). These studies focus on developing novel ligands for specific proteins or receptors in the brain, aiding in the diagnosis and research of neurological conditions (Dollé et al., 2008).

Anticonvulsant Studies

Research into the anticonvulsant properties of derivatives of this compound has shown moderate effectiveness in models of seizure disorders. This includes molecular docking studies predicting affinity with specific biotargets, providing insights into the potential mechanisms of action (Severina et al., 2020).

Cardiovascular Applications

Studies on the cardiotonic effects of related compounds have explored their impacts on the force of contraction and beating frequency in cardiac tissue, offering potential applications in treating heart conditions (Castiella et al., 1995).

Synthesis of Pyrimidine Derivatives

This compound is also used in the synthesis of various pyrimidine derivatives with diverse pharmaceutical potentials. These derivatives have been explored for their antioxidant, antimicrobial, and anti-inflammatory properties, highlighting the broad scope of applications in medicinal chemistry (Debnath & Ganguly, 2015).

Antiallergic Potential

Research into the antiallergic properties of related compounds has been promising. Studies have demonstrated significant potency in assays, offering potential avenues for the development of new antiallergic drugs (Menciu et al., 1999).

Mechanism of Action

These compounds possess inotropic activity, with a complementary effect on the inhibition of different CGI-PDE . The most active compounds also possess activity as vasodilators . Some of these new compounds inhibit blood platelet aggregation induced by ADP and AA and are active as inhibitors of human platelet PDEs .

Safety and Hazards

The synthesis of these compounds involves the use of toxic reagents such as POCl3 . Therefore, appropriate safety measures should be taken during the synthesis process.

Future Directions

The future directions for the research on these compounds could involve further exploration of their cardiovascular activities and their potential as inhibitors of human platelet PDEs . Additionally, the synthesis process could be optimized to improve yield and reduce the use of toxic reagents .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O5/c23-15-4-1-13(2-5-15)21-25-22(32-26-21)14-3-8-20(29)27(10-14)11-19(28)24-16-6-7-17-18(9-16)31-12-30-17/h1-10H,11-12H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCFOOJGGUIVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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